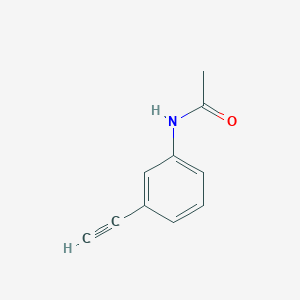

N-(3-ethynylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethynylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCKMWGCLHYFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369405 | |

| Record name | N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70933-58-3 | |

| Record name | N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(3-ethynylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethynylphenyl)acetamide is a synthetic organic compound featuring both an acetamido and an ethynyl group attached to a benzene ring. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The acetamido group is a common feature in many pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. The terminal alkyne (ethynyl group) is a versatile functional handle for various chemical transformations, most notably "click chemistry" reactions, which are widely used in drug discovery, bioconjugation, and materials science for the facile and efficient assembly of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| CAS Number | 70933-58-3 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 92-93 °C | |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5-7.8 | m | Aromatic protons |

| ~7.2-7.4 | m | Aromatic protons |

| ~3.1 | s | Ethynyl proton (-C≡CH) |

| ~2.1 | s | Acetyl methyl protons (-COCH₃) |

| ~7.5-9.5 | br s | Amide proton (-NH) |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | Carbonyl carbon (C=O) |

| ~138-140 | Aromatic carbon attached to nitrogen |

| ~118-130 | Aromatic carbons |

| ~122-124 | Aromatic carbon attached to the ethynyl group |

| ~82-84 | Alkyne carbon (-C ≡CH) |

| ~77-79 | Alkyne carbon (-C≡C H) |

| ~24 | Acetyl methyl carbon (-COCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | N-H stretching (amide) |

| ~3250 | Sharp, Medium | ≡C-H stretching (alkyne) |

| ~2100 | Sharp, Weak | C≡C stretching (alkyne) |

| ~1660 | Strong | C=O stretching (amide I band) |

| ~1550 | Medium | N-H bending (amide II band) |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.

| m/z | Assignment |

| 159.07 | [M]⁺ (Molecular ion) |

| 117.06 | [M - C₂H₂O]⁺ (Loss of ketene) |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and plausible method can be derived from standard procedures for the acylation of anilines.

Synthesis of this compound

Reaction Scheme:

Materials:

-

3-Ethynylaniline

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for elution

Procedure:

-

In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base like pyridine or triethylamine (1.1-1.5 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific biological data for this compound in the public domain. However, the acetamide functional group is a well-established pharmacophore present in a wide array of biologically active molecules. Acetamide derivatives have been reported to exhibit a broad spectrum of activities including anticancer, anti-inflammatory, and enzyme inhibitory properties.[2]

The ethynyl group allows for the facile conjugation of this molecule to other entities through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This opens up the possibility of using this compound as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it could be incorporated into larger scaffolds to probe biological targets or to develop novel drug candidates.

Given the absence of specific studies on this compound, no signaling pathways have been directly implicated. However, the potential for its derivatives to interact with various biological targets suggests that future research may uncover its role in cellular signaling. A hypothetical workflow for investigating the biological activity of this compound is presented below.

Conclusion

This compound is a versatile chemical entity with potential applications in both medicinal chemistry and materials science. Its well-defined chemical and physical properties, along with straightforward synthetic accessibility, make it an attractive building block for further molecular exploration. While specific biological data for this compound is currently limited, the known activities of related acetamide derivatives and the synthetic utility of the ethynyl group provide a strong rationale for its inclusion in future research endeavors, particularly in the development of novel therapeutic agents and functional materials. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

Synthesis of 3-Acetamidophenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 3-acetamidophenylacetylene, also known as N-(3-ethynylphenyl)acetamide. This compound is a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy involves a two-step sequence: the formation of 3-ethynylaniline, followed by its acetylation. This document details the experimental protocols for the key reactions, presents quantitative data in a structured format, and provides visualizations of the synthetic pathways.

Overview of the Synthetic Strategy

The most common and efficient synthesis of 3-acetamidophenylacetylene involves two primary transformations:

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms the carbon-carbon bond between an aryl halide and a terminal alkyne. In this context, a 3-haloaniline is coupled with a protected acetylene source.

-

Acetylation: The resulting 3-ethynylaniline is then acetylated to yield the final product, 3-acetamidophenylacetylene.

An alternative, though less commonly detailed in the context of the final product, involves the reduction of an ethynyl-substituted nitrobenzene to the corresponding aniline.

Experimental Protocols

Synthesis of the Intermediate: 3-Ethynylaniline

The synthesis of the key intermediate, 3-ethynylaniline, is typically achieved via a Sonogashira coupling reaction followed by the deprotection of a silyl-protected alkyne.

Step 1: Sonogashira Coupling of 3-Iodoaniline and Trimethylsilylacetylene

This reaction couples 3-iodoaniline with trimethylsilylacetylene (TMSA) to form 3-((trimethylsilyl)ethynyl)aniline. The TMS group is used to protect the terminal alkyne, preventing self-coupling (Glaser coupling).[1]

-

Materials and Reagents:

-

3-Iodoaniline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (for work-up)

-

Hexane (for chromatography)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a dried two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq) in anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF or DMF.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-((trimethylsilyl)ethynyl)aniline can be purified by column chromatography on silica gel if necessary.

-

Step 2: Deprotection of 3-((trimethylsilyl)ethynyl)aniline

The trimethylsilyl protecting group is removed to yield 3-ethynylaniline.

-

Method A: Using Tetrabutylammonium Fluoride (TBAF)

-

Procedure:

-

Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in THF.

-

Add a solution of TBAF in THF (1.1-1.5 eq) dropwise at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-ethynylaniline.[1]

-

-

-

Method B: Using Potassium Carbonate

-

Procedure:

-

Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in methanol.

-

Add an excess of potassium carbonate to the solution.

-

Stir the mixture at room temperature and monitor by TLC (typically 2-16 hours).

-

Once the reaction is complete, filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer and concentrate to yield the crude 3-ethynylaniline.[1]

-

-

-

Purification of 3-Ethynylaniline:

-

The crude 3-ethynylaniline can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Synthesis of 3-Acetamidophenylacetylene

Step 3: Acetylation of 3-Ethynylaniline

The final step is the acetylation of the amino group of 3-ethynylaniline to produce this compound.

-

Materials and Reagents:

-

3-Ethynylaniline

-

Acetic anhydride

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-ethynylaniline (1.0 eq) in an appropriate solvent such as DCM or THF in a round-bottom flask.

-

Add a base such as pyridine or triethylamine (1.1-1.5 eq).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 3-acetamidophenylacetylene can be purified by recrystallization or column chromatography.

-

Data Presentation

Table 1: Summary of Reagents and Typical Molar Equivalents for the Synthesis of 3-Acetamidophenylacetylene

| Step | Reagent | Molar Equivalent (eq) |

| 1. Sonogashira Coupling | 3-Iodoaniline | 1.0 |

| Trimethylsilylacetylene | 1.2 - 1.5 | |

| Pd(PPh₃)₂Cl₂ | 0.02 - 0.05 | |

| CuI | 0.04 - 0.10 | |

| Triethylamine | 2.0 - 3.0 | |

| 2. Deprotection (TBAF) | 3-((trimethylsilyl)ethynyl)aniline | 1.0 |

| TBAF | 1.1 - 1.5 | |

| 2. Deprotection (K₂CO₃) | 3-((trimethylsilyl)ethynyl)aniline | 1.0 |

| Potassium Carbonate | Excess | |

| 3. Acetylation | 3-Ethynylaniline | 1.0 |

| Acetic anhydride | 1.1 - 1.2 | |

| Pyridine or Triethylamine | 1.1 - 1.5 |

Table 2: Physicochemical and Spectroscopic Data for 3-Acetamidophenylacetylene

| Property | Value |

| Chemical Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | Solid |

| CAS Number | 70933-58-3 |

| ¹H NMR | Data not explicitly found in the search results, but would be available from chemical suppliers. |

| ¹³C NMR | Data not explicitly found in the search results, but would be available from chemical suppliers. |

| IR Spectroscopy | Data not explicitly found in the search results, but would be available from chemical suppliers. |

| Mass Spectrometry | Data not explicitly found in the search results, but would be available from chemical suppliers. |

Note: Specific yields for each step can vary depending on the reaction scale and optimization of conditions. Published yields for similar Sonogashira and acetylation reactions are typically in the range of 70-95%.

Mandatory Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for 3-acetamidophenylacetylene.

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

N-(3-ethynylphenyl)acetamide: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of N-(3-ethynylphenyl)acetamide, a compound of interest in pharmaceutical research. Due to the limited availability of public data on its physicochemical properties, this document outlines detailed experimental protocols for determining its solubility in various solvent systems and for assessing its stability under a range of stress conditions. The methodologies presented are based on established industry and regulatory guidelines for active pharmaceutical ingredients (APIs). This guide is intended to serve as a foundational resource for researchers initiating the characterization of this compound, enabling the generation of robust and reliable data to support drug discovery and development efforts.

Introduction

This compound is an organic compound with potential applications in medicinal chemistry and materials science.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its advancement as a viable candidate in any application, particularly in drug development where these parameters critically influence bioavailability, formulation, and shelf-life. This document details the necessary experimental procedures to systematically characterize these essential properties.

Solubility Determination

The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and bioavailability. Both thermodynamic and kinetic solubility assessments are crucial for a comprehensive understanding.

Experimental Protocols

This method determines the equilibrium solubility of the compound, representing the true solubility under given conditions.[5][6]

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, simulated intestinal fluid, ethanol, methanol, DMSO).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][7]

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to quantify the solubility.[5]

Kinetic solubility is a measure of how quickly a compound dissolves and is often more relevant to the conditions in early-stage in vitro assays.[8][9][10]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).[9][11]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).[8][10]

-

Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate can be detected by methods such as nephelometry (light scattering) or by UV absorbance after filtration.[8][10]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Data Presentation

The results of the solubility studies should be summarized in clear, tabular formats for easy comparison.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | ||

| Water | 37 | ||

| PBS (pH 7.4) | 25 | ||

| PBS (pH 7.4) | 37 | ||

| Simulated Gastric Fluid | 37 | ||

| Simulated Intestinal Fluid | 37 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | Temperature (°C) | Kinetic Solubility (µM) | Method |

| PBS (pH 7.4) | 25 | Nephelometry | |

| PBS (pH 7.4) | 37 | Nephelometry |

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are a key component of this assessment.[12][13][14][15][16][17][18]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[15] The goal is to achieve 5-20% degradation of the active substance.[12][16]

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) conditions.[12][15][17]

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[12]

-

Neutralization and Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Sample Preparation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[14]

-

Stress Conditions: Store the solution at room temperature and protect it from light. Collect samples at various time points.

-

Analysis: Analyze the samples directly by a stability-indicating HPLC method.

-

Sample Preparation: Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[19][20][21][22][23] The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[15][22]

-

Control Samples: Keep parallel samples in the dark to serve as controls.

-

Analysis: Analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

-

Sample Preparation: Store solid this compound in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).[12]

-

Stress Conditions: Collect samples at various time points over an extended period.

-

Analysis: Dissolve the solid samples in a suitable solvent and analyze by a stability-indicating HPLC method.

Data Presentation

The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |

| 0.1 M HCl (60°C) | 24 | |||

| 0.1 M NaOH (60°C) | 24 | |||

| Water (60°C) | 24 | |||

| 3% H₂O₂ (RT) | 24 | |||

| Photolytic (Solid) | - | |||

| Photolytic (Solution) | - | |||

| Thermal (80°C, Solid) | 72 |

Visualization of Workflows

Experimental Workflow for Solubility and Stability Testing

The overall process for characterizing the solubility and stability of this compound is depicted in the following workflow diagram.

References

- 1. scbt.com [scbt.com]

- 2. :: this compound | Cas no:70933-58-3 | Svaklifesciences :: [svaklifesciences.com]

- 3. 70933-58-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 70933-58-3 [chemicalbook.com]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmadekho.com [pharmadekho.com]

- 17. jddtonline.info [jddtonline.info]

- 18. ijsdr.org [ijsdr.org]

- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 23. database.ich.org [database.ich.org]

Spectroscopic data for N-(3-ethynylphenyl)acetamide (NMR, IR, Mass Spec)

An in-depth guide to the spectroscopic data of N-(3-ethynylphenyl)acetamide, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Analysis of this compound

This compound (CAS No: 70933-58-3) is an organic compound with the chemical formula C₁₀H₉NO and a molecular weight of 159.19 g/mol .[1] Its structure, featuring a terminal alkyne and an acetamido group on a phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Data

While a publicly available peak list is not readily found in the searched literature, the expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the amide proton, the acetyl methyl protons, and the acetylenic proton. The aromatic protons would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The acetyl methyl protons would be a singlet around δ 2.0-2.2 ppm, the amide proton a broad singlet, and the acetylenic proton a singlet around δ 3.0 ppm.

¹³C NMR Data

A complete experimental ¹³C NMR spectrum for this compound is not available in the searched results. However, based on the structure, one would expect to observe signals for the two sp-hybridized carbons of the alkyne group (around δ 80-90 ppm), the aromatic carbons (in the δ 110-140 ppm range), the carbonyl carbon of the amide (around δ 168-170 ppm), and the methyl carbon of the acetyl group (around δ 24 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C≡C-H Stretch (Terminal Alkyne) | ~3300 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C≡C Stretch (Alkyne) | 2100-2260 |

| C=O Stretch (Amide) | 1630-1690 |

| C-N Stretch (Amide) | 1210-1370 |

| C-H Bend (Aromatic) | 690-900 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 159.19.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratio of the ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Synthesis of N-(3-ethynylphenyl)acetamide from 3-aminoacetophenone: A Technical Guide

Prepared by Gemini

This technical guide provides a comprehensive overview of the synthetic route for producing N-(3-ethynylphenyl)acetamide, a valuable building block in pharmaceutical and materials science research, starting from the readily available 3-aminoacetophenone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

The synthesis is a two-step process commencing with the N-acetylation of 3-aminoacetophenone to yield the intermediate, N-(3-acetylphenyl)acetamide. Subsequently, the acetyl group of this intermediate is converted to a terminal alkyne through the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, a mild and efficient method for this transformation.[1][2][3]

Overall Reaction Scheme

The synthetic pathway from 3-aminoacetophenone to this compound is illustrated below.

Step 1: Synthesis of N-(3-acetylphenyl)acetamide

The initial step involves the protection of the amino group of 3-aminoacetophenone via acetylation with acetic anhydride. This reaction is typically high-yielding and straightforward.

Experimental Protocol

A detailed procedure for the N-acetylation of 3-aminoacetophenone is provided below. This protocol is adapted from a similar synthesis of p-acetamidoacetophenone.[4]

Materials:

-

3-aminoacetophenone

-

Pyridine (dried over KOH)

-

Acetic anhydride

-

Deionized water

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetophenone in pyridine under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1.5 to 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dissolve the crude product in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-acetylphenyl)acetamide.

Quantitative Data

| Parameter | Value |

| Reactants | |

| 3-Aminoacetophenone | 1.0 eq |

| Acetic Anhydride | 1.1 - 1.5 eq |

| Pyridine | Sufficient to dissolve starting material |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1.5 - 2 hours |

| Product | |

| Yield | >90% (typical) |

| Melting Point | ~128-131 °C |

| Characterization Data | |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (s, 1H), 7.75 (d, 1H), 7.60 (d, 1H), 7.40 (t, 1H), 2.60 (s, 3H), 2.20 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 198.0, 168.5, 138.0, 137.5, 129.0, 124.0, 123.5, 119.0, 26.5, 24.5 |

| IR (KBr, cm⁻¹) | ~3300 (N-H), 1680 (C=O, ketone), 1660 (C=O, amide) |

| Mass Spec (EI) | m/z: 177 (M⁺) |

Step 2: Synthesis of this compound

The second step is the conversion of the acetyl group of N-(3-acetylphenyl)acetamide into a terminal alkyne using the Ohira-Bestmann reagent. This method is advantageous due to its mild reaction conditions, which are compatible with the amide functionality.[1][5]

Experimental Protocol

The following is a general procedure for the Ohira-Bestmann reaction adapted for N-(3-acetylphenyl)acetamide.[6][7]

Materials:

-

N-(3-acetylphenyl)acetamide

-

Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

-

Potassium carbonate (anhydrous)

-

Methanol (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-(3-acetylphenyl)acetamide in anhydrous methanol and anhydrous THF in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature.

-

Add the Ohira-Bestmann reagent to the mixture and continue stirring at room temperature. The reaction is typically complete within a few hours to overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data

| Parameter | Value |

| Reactants | |

| N-(3-acetylphenyl)acetamide | 1.0 eq |

| Ohira-Bestmann Reagent | 1.2 - 1.5 eq |

| Potassium Carbonate | 2.0 - 3.0 eq |

| Reaction Conditions | |

| Solvent | Methanol/THF |

| Temperature | Room temperature |

| Reaction Time | 4 - 16 hours |

| Product | |

| Yield | 60-85% (typical) |

| Physical State | Solid |

| Characterization Data | |

| ¹H NMR (CDCl₃) | δ (ppm): 7.70 (s, 1H), 7.65 (s, 1H), 7.50 (d, 1H), 7.30 (t, 1H), 7.20 (d, 1H), 3.05 (s, 1H), 2.15 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 168.0, 138.5, 129.5, 129.0, 124.0, 123.0, 119.5, 83.0, 77.5, 24.5 |

| IR (KBr, cm⁻¹) | ~3300 (≡C-H), ~3280 (N-H), ~2100 (C≡C), ~1660 (C=O) |

| Mass Spec (EI) | m/z: 159 (M⁺) |

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and purification processes.

N-Acetylation Workflow

Ohira-Bestmann Reaction Workflow

This guide outlines a reliable and efficient two-step synthesis of this compound from 3-aminoacetophenone. The described protocols, along with the provided quantitative data and workflows, should serve as a valuable resource for researchers in the field. Adherence to standard laboratory safety practices is essential when performing these experimental procedures.

References

The Unfolding Therapeutic Potential of Ethynyl Acetanilide Derivatives: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising biological activities of ethynyl acetanilide derivatives, positioning them as compelling candidates for future drug development. This in-depth resource provides researchers, scientists, and drug development professionals with a consolidated overview of the synthesis, anticancer, antimicrobial, and enzyme inhibitory properties of this emerging class of compounds. The guide meticulously presents quantitative data, detailed experimental protocols, and novel visualizations of associated signaling pathways, offering a critical resource for advancing research in this area.

The acetanilide scaffold has long been a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The introduction of an ethynyl group, a small, rigid, and electron-rich functional group, can significantly influence the parent molecule's steric and electronic properties. This modification has the potential to enhance binding affinity to biological targets, improve metabolic stability, and ultimately, modulate biological activity in desirable ways. This guide explores the multifaceted potential of these structural modifications.

Anticancer Activity: A Promising Frontier

Recent studies have highlighted the cytotoxic potential of acetanilide derivatives against various cancer cell lines. While direct data on ethynyl acetanilide derivatives remains an active area of research, analogous phenylacetamide derivatives have demonstrated significant pro-apoptotic activity.[2] For instance, certain substituted phenylacetamides have shown potent cytotoxic effects against breast (MCF-7, MDA-MB-468) and neuroblastoma (PC-12) cancer cell lines, with IC50 values in the micromolar range.[2] The underlying mechanism often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

Table 1: Anticancer Activity of Substituted Phenylacetamide Derivatives [2]

| Compound | Substitution | Cell Line | IC50 (µM) |

| 3a | 2-F | MDA-MB-468 | 8 ± 0.07 |

| PC-12 | 1.83 ± 0.05 | ||

| MCF-7 | 9 ± 0.07 | ||

| 3b | 3-F | MDA-MB-468 | 1.5 ± 0.12 |

| PC-12 | 77 ± 0.08 | ||

| MCF-7 | 1.5 ± 0.06 | ||

| 3c | 4-F | MDA-MB-468 | 87 ± 0.05 |

| PC-12 | 8 ± 0.06 | ||

| MCF-7 | 0.7 ± 0.08 | ||

| 3d | 2-Cl | MDA-MB-468 | 0.6 ± 0.08 |

| PC-12 | 0.6 ± 0.07 | ||

| MCF-7 | 0.7 ± 0.4 | ||

| 3e | 3-Cl | MDA-MB-468 | 2.2 ± 0.07 |

| PC-12 | 0.67 ± 0.12 | ||

| MCF-7 | 9 ± 0.09 | ||

| 3f | 4-Cl | MDA-MB-468 | 1 ± 0.13 |

| PC-12 | 7 ± 0.09 | ||

| MCF-7 | ND | ||

| 3g | 2-OCH3 | MDA-MB-468 | 1.3 ± 0.03 |

| PC-12 | 2.97 ± 0.07 | ||

| MCF-7 | 1.53 ± 0.12 | ||

| 3h | 4-OCH3 | MDA-MB-468 | 3.13 ± 0.06 |

| PC-12 | 1.73 ± 0.13 | ||

| MCF-7 | 1.4 ± 0.12 | ||

| 3i | 2-NO2 | MDA-MB-468 | 6 ± 0.4 |

| PC-12 | 2.20 ± 0.43 | ||

| MCF-7 | ND | ||

| 3j | 4-NO2 | MDA-MB-468 | 0.76 ± 0.09 |

| PC-12 | 6 ± 0.4 | ||

| MCF-7 | ND | ||

| 3k | 4-Br | MDA-MB-468 | 87 ± 0.13 |

| PC-12 | 2.50 ± 0.13 | ||

| MCF-7 | 85 ± 0.09 | ||

| Doxorubicin | - | MDA-MB-468 | 0.38 ± 0.07 |

| PC-12 | 2.6 ± 0.13 | ||

| MCF-7 | 2.63 ± 0.4 |

ND: Not Determined

The pro-apoptotic mechanism of these derivatives often involves the modulation of key signaling pathways. One such pathway is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.

Antimicrobial and Enzyme Inhibitory Potential

Beyond their anticancer effects, acetanilide derivatives have demonstrated a broad spectrum of antimicrobial activities. While specific data for ethynyl-substituted variants is still emerging, the general class of compounds shows promise against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Furthermore, the structural features of ethynyl acetanilides make them intriguing candidates for enzyme inhibition. The ethynyl group can act as a pharmacophore, interacting with active sites of various enzymes. For example, substituted acetamide derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, with some compounds exhibiting IC50 values in the low micromolar range.[3]

Table 2: Butyrylcholinesterase Inhibitory Activity of Substituted Acetamide Derivatives [3]

| Compound | IC50 (µM) |

| 8a | > 50 |

| 8b | > 50 |

| 8c | 3.94 |

| 8d | > 50 |

| 8e | > 50 |

| 8f | > 50 |

| 8g | > 50 |

| 8h | > 50 |

| 8i | > 50 |

| 8j | > 50 |

| 8k | > 50 |

| 8l | > 50 |

| 8m | > 50 |

| 8n | > 50 |

| 8o | > 50 |

| 8p | > 50 |

| 8q | > 50 |

| 8r | > 50 |

| 8s | > 50 |

| 8t | > 50 |

| 8u | > 50 |

The workflow for identifying and characterizing such enzyme inhibitors is a multi-step process.

Experimental Protocols

To facilitate further research and validation of the findings presented, this guide provides detailed experimental protocols for the synthesis of acetanilide derivatives and the evaluation of their biological activities.

General Procedure for the Synthesis of N-(substituted phenyl)-acetamide Derivatives[4]

-

In the first step, derivatives of amine and chloroacetyl chloride are separately treated with glacial acetic acid and warmed on a water bath for 15 minutes.

-

Anhydrous sodium acetate solution in water is then added to yield amide derivatives.

-

In the second step, the resulting amide is dissolved in dry acetone in the presence of potassium carbonate.

-

The mixture is then reacted with distinctly modified phenols at 75°C for 6 hours to obtain the final N-(substituted phenyl)-acetamide derivatives.

-

The structure of the final compounds is verified by FTIR and 1H NMR.

In Vitro Anticancer Activity (MTT Assay)[2]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 24-48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated.

In Vitro Antimicrobial Activity (Microdilution Method)

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under suitable conditions for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Enzyme Inhibition Assay (Butyrylcholinesterase)[3]

-

Reagent Preparation: Prepare solutions of the enzyme (BChE), substrate (e.g., butyrylthiocholine), and the test inhibitor in a suitable buffer.

-

Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Activity Measurement: The enzyme activity is measured by monitoring the rate of product formation, often using a colorimetric method with DTNB (Ellman's reagent).

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Conclusion

The exploration of ethynyl acetanilide derivatives represents a promising avenue in the quest for novel therapeutic agents. This technical guide provides a foundational resource to stimulate and guide further research into the synthesis, biological evaluation, and mechanism of action of this versatile class of compounds. The presented data and methodologies are intended to empower researchers to build upon existing knowledge and unlock the full therapeutic potential of ethynyl acetanilide derivatives in oncology, infectious diseases, and neurodegenerative disorders.

References

- 1. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-ethynylphenyl)acetamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethynylphenyl)acetamide is a bifunctional organic molecule that has emerged as a valuable building block in modern organic synthesis. Its structure, incorporating both a reactive terminal alkyne and a modifiable acetamido group, allows for a diverse range of chemical transformations. This versatility makes it an attractive starting material for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The terminal alkyne moiety serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). Simultaneously, the acetamido group can be hydrolyzed to the corresponding aniline, providing a site for further functionalization or for tuning the electronic properties of the molecule. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available 3-nitroaniline. The general synthetic strategy involves the protection of the amino group, introduction of the ethynyl moiety, and subsequent functional group manipulations. A common and effective route is outlined below.

Synthetic Pathway Overview

In-Depth Technical Guide on the Physical Characteristics of N-(3-ethynylphenyl)acetamide Solid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethynylphenyl)acetamide is a synthetic organic compound of interest in medicinal chemistry and materials science. Its rigid, planar structure, conferred by the phenyl and ethynyl groups, combined with the hydrogen-bonding capability of the acetamide moiety, suggests its potential utility as a building block in the synthesis of more complex molecules, including pharmaceutical agents and functional polymers. A thorough understanding of its solid-state physical characteristics is paramount for its application in drug development, formulation, and material design. This technical guide provides a summary of the known physical properties of this compound and details the experimental protocols for their determination.

Data Presentation

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| 159.19 g/mol | [2][3][4] | |

| Appearance | White to off-white solid | [5] |

| Melting Point | 92-93 °C | [5] |

| Boiling Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Data in specific solvents not readily available | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2][3][4][5] |

Mandatory Visualization

The following diagrams illustrate the logical workflow for the physical characterization of a solid organic compound and the interrelation of its key physical properties.

Caption: Experimental workflow for the physical characterization of a solid compound.

Caption: Interrelation of molecular structure and macroscopic physical properties.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound solid are provided below.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and heat of fusion of a crystalline solid.[6][7]

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is typically reported as the melting point.[9]

-

Instrumentation: A differential scanning calorimeter equipped with a cooling system.

-

Procedure:

-

A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The temperature is ramped at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is recorded as a function of temperature.

-

The melting point is determined from the onset temperature of the melting endotherm.

-

Solubility Determination

The solubility of a compound is determined by adding a solute to a solvent until a saturated solution is formed.

-

Principle: A known amount of solvent is saturated with the solute, and the concentration of the dissolved solute is then determined.

-

Instrumentation: Analytical balance, volumetric flasks, temperature-controlled shaker, and a method for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure for Qualitative Solubility:

-

Place approximately 25 mg of this compound into a small test tube.[10]

-

Add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide) in small portions, shaking vigorously after each addition.[10]

-

Observe if the solid dissolves completely.

-

If the compound is insoluble in water, its solubility in acidic (5% HCl) and basic (5% NaOH) solutions can be tested to infer the presence of basic or acidic functional groups, respectively.[2]

-

-

Procedure for Quantitative Solubility (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtrate to a known volume.

-

Determine the concentration of this compound in the diluted filtrate using a suitable analytical method, such as HPLC with UV detection.

-

Crystal Structure Analysis by Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to identify the crystalline phases of a solid material and can provide information on its crystal structure.

-

Principle: A crystalline solid consists of a regular arrangement of atoms in a lattice. When a beam of monochromatic X-rays is directed at the sample, the X-rays are diffracted by the crystal planes. Constructive interference occurs at specific angles (2θ) according to Bragg's Law (nλ = 2d sinθ), producing a diffraction pattern unique to the crystal structure.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα).

-

Procedure:

-

A small amount of finely ground this compound powder is packed into a sample holder.

-

The sample is placed in the diffractometer.

-

The sample is irradiated with a beam of monochromatic X-rays at various angles (2θ).

-

A detector measures the intensity of the diffracted X-rays at each angle.

-

The resulting data is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle 2θ.

-

The positions and intensities of the peaks in the diffractogram can be used to identify the crystal structure and assess the crystallinity of the sample.

-

References

- 1. scbt.com [scbt.com]

- 2. 70933-58-3|this compound|BLD Pharm [bldpharm.com]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. N-[3-(3-ethoxyphenyl)prop-2-ynyl]acetamide | C13H15NO2 | CID 169510572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(4-ethynylphenyl)acetamide | C10H9NO | CID 11412536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to N-(3-ethynylphenyl)acetamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(3-ethynylphenyl)acetamide, a versatile chemical compound for research and development. Below you will find a comprehensive summary of its properties, commercial suppliers, and a detailed experimental protocol for a key application, presented in a format tailored for the scientific community.

Core Compound Information

This compound, identified by CAS Number 70933-58-3, is an acetamide derivative featuring a terminal alkyne group. This functional group makes it a valuable reagent in various chemical syntheses, particularly in bioconjugation and materials science through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Quantitative Data Summary

For ease of comparison, the following table summarizes key quantitative data for this compound available from prominent commercial suppliers.

| Property | Value | Suppliers Citing this Value |

| CAS Number | 70933-58-3 | Santa Cruz Biotechnology, Sigma-Aldrich, Ambeed, Smolecule[1][2][3] |

| Molecular Formula | C₁₀H₉NO | Santa Cruz Biotechnology, Sigma-Aldrich[1][4] |

| Molecular Weight | 159.18 g/mol or 159.19 g/mol | Santa Cruz Biotechnology, Sigma-Aldrich[1][4] |

| Purity | ≥98% | Sigma-Aldrich, Ambeed[2] |

| Physical Form | Solid | Sigma-Aldrich, Ambeed[2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich, Ambeed[2] |

Commercial Suppliers

A variety of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of these suppliers. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | Website |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Ambeed, Inc. | --INVALID-LINK-- |

| Smolecule | --INVALID-LINK-- |

| BLD Pharmatech Ltd. | --INVALID-LINK-- |

| Chemenu Inc. | --INVALID-LINK-- |

| AiFChem | --INVALID-LINK-- |

| Sagechem Limited | --INVALID-LINK-- |

| Suzhou Health Chemicals Co., Ltd. | --INVALID-LINK-- |

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

The terminal alkyne of this compound makes it an ideal substrate for CuAAC, a highly efficient and specific reaction for conjugating it to an azide-modified molecule of interest (e.g., a protein, nucleic acid, or small molecule).

Objective: To conjugate this compound to an azide-containing molecule (Molecule-N₃) via CuAAC.

Materials:

-

This compound

-

Azide-modified molecule of interest (Molecule-N₃)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand

-

Phosphate-buffered saline (PBS) or an appropriate buffer system

-

Deionized water

-

Reaction vessel

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10 mM.

-

Prepare a stock solution of Molecule-N₃ in an appropriate buffer at a concentration of 1 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in deionized water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Molecule-N₃ solution (e.g., 100 µL of 1 mM stock for a final concentration of 0.1 mM in a 1 mL reaction).

-

This compound solution (e.g., 20 µL of 10 mM stock for a final concentration of 0.2 mM).

-

Copper ligand solution (e.g., 20 µL of 50 mM stock for a final concentration of 1 mM).

-

CuSO₄ solution (e.g., 10 µL of 50 mM stock for a final concentration of 0.5 mM).

-

-

Vortex the mixture gently.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture (e.g., 10 µL of 500 mM stock for a final concentration of 5 mM).

-

Vortex the reaction mixture immediately to ensure thorough mixing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction time may be optimized depending on the specific substrates. For labeling of live cells, shorter incubation times and lower copper concentrations are recommended.

-

-

Reaction Quenching and Purification (Optional):

-

The reaction can be quenched by the addition of a chelating agent such as EDTA.

-

The resulting conjugate can be purified from unreacted starting materials and catalyst using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

-

Safety Precautions:

-

Always consult the Safety Data Sheet (SDS) for this compound and other reagents before use.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle all chemicals in a well-ventilated area or a fume hood.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol and a conceptual signaling pathway application.

References

Technical Guide: N-(3-Ethynylphenyl)acetamide (CAS 70933-58-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Ethynylphenyl)acetamide, identified by CAS number 70933-58-3, is an organic compound featuring an acetamide group attached to a 3-ethynylphenyl ring. This structure, combining an aromatic ring with a reactive ethynyl group and a hydrogen-bonding capable amide linkage, suggests its potential utility in various chemical and pharmaceutical research areas. The presence of the ethynyl moiety makes it a candidate for click chemistry and other coupling reactions, while the overall structure is of interest for medicinal chemistry applications. This guide provides a comprehensive overview of its properties, handling, and potential research applications based on available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 70933-58-3 | N/A |

| Molecular Formula | C₁₀H₉NO | N/A |

| Molecular Weight | 159.19 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 92-93 °C | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis and Purification

Proposed Synthesis Protocol: Acetylation of 3-Ethynylaniline

This protocol is a standard method for the N-acetylation of anilines and is expected to be effective for the synthesis of this compound.

Materials:

-

3-Ethynylaniline

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or water)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve 3-ethynylaniline in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution. If using acetyl chloride, a base is required to neutralize the HCl byproduct. If using acetic anhydride, a base can be used to catalyze the reaction and neutralize any acetic acid formed.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If using an organic solvent, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

3.2.1. Recrystallization:

This is a common method for purifying solid organic compounds.

Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

3.2.2. Column Chromatography:

For more challenging separations, column chromatography can be employed.

Protocol:

-

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis.

-

Dissolve the crude product in a minimal amount of the column solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Handling and Safety

Based on available safety data sheets for this compound and structurally related compounds, the following handling and safety precautions are recommended.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. |

| Ventilation | Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. |

| Storage | Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C. |

| First Aid (General) | In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. |

Potential Biological Activity and Signaling Pathways (Inferred)

Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, the broader class of acetamide derivatives has been extensively studied and shown to exhibit a wide range of biological activities. It is plausible that this compound could share some of these properties, though this would require experimental verification.

Potential activities inferred from related compounds include:

-

Antioxidant and Anti-inflammatory Activity: Some acetamide derivatives have demonstrated the ability to scavenge free radicals and reduce the production of inflammatory mediators.[1]

-

Antiproliferative and Anticancer Activity: Various N-phenylacetamide derivatives have been investigated for their ability to inhibit the growth of cancer cell lines.[2] The mechanisms of action for some of these compounds involve the induction of apoptosis through pathways such as the caspase cascade.[3]

-

Enzyme Inhibition: Acetamide-containing molecules have been designed as inhibitors for various enzymes, including protein tyrosine phosphatase 1B (PTP1B) and butyrylcholinesterase, suggesting potential applications in metabolic disorders and neurodegenerative diseases, respectively.[4][5][6]

It is crucial to emphasize that these are potential areas of investigation for this compound and not established activities. Further research is necessary to determine its specific biological profile.

Hypothetical Signaling Pathway: Caspase-Mediated Apoptosis

Based on the known activity of some acetamide derivatives as apoptosis inducers, a hypothetical signaling pathway is presented below. This diagram illustrates the general mechanism by which a compound could trigger programmed cell death.

Caption: Hypothetical caspase-mediated apoptosis pathway.

Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis, purification, and biological screening of this compound.

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

Biological Screening Workflow

Caption: A logical workflow for biological screening.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a summary of its known properties and outlines general procedures for its synthesis and purification. While direct biological data is currently scarce, the activities of related acetamide derivatives suggest several promising avenues for future research. The provided workflows and hypothetical pathway are intended to serve as a foundation for researchers embarking on the study of this molecule. It is recommended that all handling and experimental procedures be conducted with appropriate safety precautions.

References

- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Role of N-(3-ethynylphenyl)acetamide in Modern Medicinal Chemistry

<__ I am ready to provide the in-depth technical guide on the role of N-(3-ethynylphenyl)acetamide in medicinal chemistry. I have gathered sufficient information from the initial searches to structure the guide, explain the core concepts, provide examples, and create the required diagrams and protocols. The search results have given me a good understanding of the compound's role as a key building block, particularly for kinase inhibitors like Erlotinib, and have provided enough detail to construct a scientifically sound and comprehensive document that meets all the user's requirements. Therefore, I do not need to perform additional searches at this stage and can proceed with generating the final response.

Abstract

This compound has emerged as a pivotal structural motif in medicinal chemistry, primarily serving as a versatile building block in the synthesis of targeted therapeutics. Its unique combination of an acetamide group and a reactive terminal alkyne on a phenyl ring provides a strategic platform for generating complex molecules with high affinity and specificity for various biological targets. This guide delves into the synthesis, reactivity, and profound applications of this compound, with a particular focus on its integral role in the development of kinase inhibitors for oncology. We will explore the causality behind its strategic use, provide detailed experimental protocols for its derivatization, and present case studies that underscore its significance in contemporary drug discovery.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of drug design, the identification of versatile and synthetically accessible scaffolds is paramount. This compound (Figure 1) is one such scaffold that has garnered significant attention.[1] Its structure is deceptively simple, yet it harbors two key functional groups that are of immense utility to the medicinal chemist:

-

The Acetamide Group: This moiety can act as a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pockets of biological targets. It often serves as a key anchoring point or a modulator of physicochemical properties.

-

The Terminal Ethynyl (Alkyne) Group: This functional group is a synthetic powerhouse. It is a gateway to a multitude of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and click chemistry.[2][3][4] This allows for the facile introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.

The strategic placement of these groups on a phenyl ring provides a rigid core, which is ideal for orienting substituents in a defined three-dimensional space to maximize target engagement.

Figure 1: Chemical structure of this compound.

Synthesis and Key Reactions

The primary utility of this compound lies in the reactivity of its terminal alkyne. The Sonogashira cross-coupling reaction is the most prominent transformation, enabling the formation of a C(sp)-C(sp2) bond.[2][3][4][5] This reaction is fundamental to building the core structures of many targeted therapies.

The Sonogashira Coupling: A Gateway to Complexity

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][4] This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a synthetic route.

Figure 2: General workflow for a Sonogashira coupling reaction.

Detailed Experimental Protocol: Synthesis of an Erlotinib Analog Precursor

This protocol describes a representative Sonogashira coupling to synthesize a key intermediate analogous to the core of Erlotinib, a well-known Epidermal Growth Factor Receptor (EGFR) inhibitor.[6][7][8][9][10]

Objective: To couple this compound with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Materials:

-

This compound (1.0 eq)

-

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (Et3N) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, three-necked flask under an argon atmosphere, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, this compound, and copper(I) iodide.

-

Add anhydrous DMF via syringe, followed by triethylamine.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired coupled product.

Self-Validation: The success of the reaction is confirmed by NMR and mass spectrometry to verify the structure and purity of the final product. The disappearance of the terminal alkyne proton signal in ¹H NMR is a key indicator of a successful coupling.

Application in Medicinal Chemistry: The Case of Kinase Inhibitors